1-(4-Methoxy-3-nitrophenyl)ethanone
Overview
Description
“1-(4-Methoxy-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as “3-Nitro-4-methoxyacetophenone”, “Ethanone, 1-(4-methoxy-3-nitrophenyl)-”, and "1-(3-Nitro-4-methoxyphenyl)ethan-1-one" . The compound is achiral, with no defined stereocenters or E/Z centers .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-3-nitrophenyl)ethanone” can be represented by the SMILES string “COC1=CC=C(C=C1N+=O)C©=O” and the InChI string "InChI=1S/C9H9NO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3" . The 3D structure of the compound can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Methoxy-3-nitrophenyl)ethanone” is 195.1721 . More detailed physical and chemical properties were not found in the sources I accessed.
Scientific Research Applications
Phase Equilibrium Studies
- Solid-Liquid Phase Equilibrium : A study explored the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in methanol or n-propanol. This research is crucial for understanding the separation of mixtures involving these compounds (Li et al., 2019).
Charge Density Analysis
- Hydrogen Bonding Motif : The total experimental charge density in 1-(2-hydroxy-5-nitrophenyl)ethanone was determined using high-resolution X-ray and neutron diffraction data. This work reveals details of intra- and intermolecular bonding, crucial for understanding the molecular structure and interactions (Hibbs et al., 2003).
Vibrational and DFT Studies
- Biochemical Properties Analysis : Computational assessment of biochemical properties and vibrational assignments for synthesized 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) provided insights into its potential docking mechanism in the human GABA A receptor (Onawole et al., 2017).
Synthesis and Reactivity
- Synthesis of Novel Compounds : Research into the synthesis of various compounds, like 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, expands our understanding of chemical reactions and the creation of new molecular structures (Guo et al., 2009).
- Selective α-Monobromination : A study on the selective α-monobromination of alkylaryl ketones, including variants of 1-(4-Methoxy-3-nitrophenyl)ethanone, contributes to our understanding of regioselective reactions in organic chemistry (Ying, 2011).
Synthesis and Reduction Techniques
- Aminobenzo[b]thiophenes Synthesis : The synthesis of aminobenzo[b]thiophenes through reactions involving 1-(2-chloro-5-nitrophenyl)ethanone enhances our knowledge of heterocyclic compound production (Androsov et al., 2010).
Photoreagents for Protein Crosslinking
- High Yield Photoreagents : The use of 4-nitrophenyl ethers, related to 1-(4-Methoxy-3-nitrophenyl)ethanone, as high-yield photoreagents for protein crosslinking and affinity labeling, shows significant potential in biochemical applications. These reagents are inactive in the dark but react quantitatively with amines upon irradiation, making them valuable in biological research (Jelenc et al., 1978).
Antibacterial and Antimicrobial Studies
- Synthesis and Antibacterial Activity : The synthesis of thiosemicarbazones from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, which are derivatives of 1-(4-Methoxy-3-nitrophenyl)ethanone, and their screening for antibacterial activity opens avenues in medicinal chemistry for developing new antibacterial agents (Parekh & Desai, 2006).
Platelet Aggregation Inhibitory Activity
- Evaluation of Platelet Aggregation Inhibitors : Research on Paeonol and its analogues, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, for their platelet aggregation inhibitory activity, contributes significantly to cardiovascular pharmacology and the development of antithrombotic drugs (Akamanchi et al., 1999).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compounds Synthesis : The synthesis of heterocyclic compounds like isoflavones and diaryl-substituted aminopyrimidines using 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrates the versatility of these compounds in organic synthesis and medicinal chemistry (Moskvina et al., 2015).
properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLKYQQBEPCMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211840 | |
Record name | 1-(4-Methoxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-nitrophenyl)ethanone | |
CAS RN |
6277-38-9 | |
Record name | 1-(4-Methoxy-3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6277-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxy-3-nitrophenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6277-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6277-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxy-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Methoxy-3-nitrophenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU9GL6H9FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.